molecular formula C11H13ClN2O2 B11059604 Ethanimidoyl chloride, N-[[[(1-phenylethyl)amino]carbonyl]oxy]-

Ethanimidoyl chloride, N-[[[(1-phenylethyl)amino]carbonyl]oxy]-

Cat. No.: B11059604
M. Wt: 240.68 g/mol
InChI Key: XOIGLRDHUROAOV-UHFFFAOYSA-N
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Description

(1-CHLOROETHYLIDENE)AMINO N-(1-PHENYLETHYL)CARBAMATE is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a chloroethylidene group, an amino group, and a phenylethyl carbamate moiety, which contribute to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-CHLOROETHYLIDENE)AMINO N-(1-PHENYLETHYL)CARBAMATE typically involves the reaction of chloroethylideneamine with N-(1-phenylethyl)carbamate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Common solvents used in this synthesis include dichloromethane and tetrahydrofuran. The reaction temperature is maintained between 0°C and 25°C to ensure optimal yield and purity of the product.

Industrial Production Methods

On an industrial scale, the production of (1-CHLOROETHYLIDENE)AMINO N-(1-PHENYLETHYL)CARBAMATE involves continuous flow reactors to enhance efficiency and scalability. The use of automated systems allows for precise control of reaction parameters, leading to consistent product quality. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is emphasized to reduce the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

(1-CHLOROETHYLIDENE)AMINO N-(1-PHENYLETHYL)CARBAMATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions are common, where the chloro group is replaced by nucleophiles such as hydroxide, cyanide, or amines.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically performed in aqueous or organic solvents at room temperature.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are conducted in dry solvents like ether or tetrahydrofuran under an inert atmosphere.

    Substitution: Hydroxide, cyanide, amines; reactions are carried out in polar solvents such as water or dimethyl sulfoxide at varying temperatures depending on the nucleophile.

Major Products Formed

    Oxidation: Formation of oxides and hydroxylated derivatives.

    Reduction: Production of amines and alcohols.

    Substitution: Generation of substituted carbamates and amines.

Scientific Research Applications

(1-CHLOROETHYLIDENE)AMINO N-(1-PHENYLETHYL)CARBAMATE has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its pharmacological properties, including potential use as an antimicrobial or anticancer agent.

    Industry: Utilized in the development of specialty chemicals and materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (1-CHLOROETHYLIDENE)AMINO N-(1-PHENYLETHYL)CARBAMATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chloroethylidene group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. Additionally, the phenylethyl carbamate moiety may enhance the compound’s binding affinity and specificity for certain targets, thereby influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1-CHLOROETHYLIDENE)AMINO N-(1-PHENYLETHYL)CARBAMATE is unique due to its combination of a chloroethylidene group and a phenylethyl carbamate moiety, which imparts distinct chemical reactivity and biological activity. This structural uniqueness allows for specific interactions with molecular targets, making it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C11H13ClN2O2

Molecular Weight

240.68 g/mol

IUPAC Name

(1-chloroethylideneamino) N-(1-phenylethyl)carbamate

InChI

InChI=1S/C11H13ClN2O2/c1-8(10-6-4-3-5-7-10)13-11(15)16-14-9(2)12/h3-8H,1-2H3,(H,13,15)

InChI Key

XOIGLRDHUROAOV-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)ON=C(C)Cl

Origin of Product

United States

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